(3,5-Difluorophenyl)hydrazine (3,5-Difluorophenyl)hydrazine
Brand Name: Vulcanchem
CAS No.: 134993-88-7
VCID: VC0156122
InChI: InChI=1S/C6H6F2N2/c7-4-1-5(8)3-6(2-4)10-9/h1-3,10H,9H2
SMILES: C1=C(C=C(C=C1F)F)NN
Molecular Formula: C6H7ClF2N2
Molecular Weight: 180.58

(3,5-Difluorophenyl)hydrazine

CAS No.: 134993-88-7

Cat. No.: VC0156122

Molecular Formula: C6H7ClF2N2

Molecular Weight: 180.58

* For research use only. Not for human or veterinary use.

(3,5-Difluorophenyl)hydrazine - 134993-88-7

Specification

CAS No. 134993-88-7
Molecular Formula C6H7ClF2N2
Molecular Weight 180.58
IUPAC Name (3,5-difluorophenyl)hydrazine
Standard InChI InChI=1S/C6H6F2N2/c7-4-1-5(8)3-6(2-4)10-9/h1-3,10H,9H2
SMILES C1=C(C=C(C=C1F)F)NN

Introduction

Chemical Structure and Basic Information

(3,5-Difluorophenyl)hydrazine is an aromatic hydrazine derivative with two fluorine atoms positioned at the meta positions (3 and 5) of the phenyl ring. The compound exists both as a free base and as a hydrochloride salt, with distinct properties and applications.

Molecular Identity

The compound is characterized by the following molecular parameters:

ParameterFree Base ValueHydrochloride Salt Value
Molecular FormulaC₆H₆F₂N₂C₆H₇ClF₂N₂
Molecular Weight144.12 g/mol180.58 g/mol
CAS NumberNot specified in sources134993-88-7 / 502496-27-7
SMILES NotationC1=C(C=C(C=C1F)F)NNNot specified
InChIInChI=1S/C6H6F2N2/c7-4-1-5(8)3-6(2-4)10-9/h1-3,10H,9H2Not specified

The compound features a phenyl ring with two fluorine atoms at positions 3 and 5, which significantly affects its electronic properties and reactivity compared to unsubstituted phenylhydrazine .

Physical Properties

The physical properties of (3,5-Difluorophenyl)hydrazine and its hydrochloride salt demonstrate notable differences, particularly in their thermal behavior.

Physical Characteristics

For the hydrochloride salt form:

PropertyValueNotes
AppearanceWhite to off-white solidBased on similar compounds
Melting Point261-266 °CLiterature value with citation
Boiling Point197.9±30.0 °CPredicted value
Density1.379±0.06 g/cm³Predicted value
pKa4.93±0.10Predicted value

Spectroscopic Properties

Mass spectrometry data for the free base reveals predicted collision cross sections:

Adductm/zPredicted CCS (Ų)
[M+H]⁺145.05719124.5
[M+Na]⁺167.03913134.8
[M+NH₄]⁺162.08373132.1
[M+K]⁺183.01307129.1
[M-H]⁻143.04263125.1
[M+Na-2H]⁻165.02458130.9
[M]⁺144.04936125.8
[M]⁻144.05046125.8

These collision cross section values provide valuable information for analytical identification and characterization of the compound in mass spectrometry applications .

Synthesis and Preparation Methods

The synthesis of (3,5-Difluorophenyl)hydrazine typically involves multiple steps starting from 3,5-difluoroaniline.

Synthesis Routes

A common synthetic approach involves diazotization of 3,5-difluoroaniline followed by reduction:

  • Starting with commercially available 3,5-difluoroaniline

  • Treatment with sodium nitrite under acidic conditions to form a diazonium salt

  • Reduction of the diazonium salt with a suitable reducing agent (such as lithium aluminum hydride) to obtain the target hydrazine

This synthetic pathway can be represented by the following scheme:
3,5-Difluoroaniline → Diazotization with NaNO₂ → Reduction with LiAlH₄ → (3,5-Difluorophenyl)hydrazine

Derivative Synthesis

The compound serves as an important intermediate in the synthesis of various derivatives. For example, in preparing N-(4-Benzyloxybenzyl)-N-(3,5-difluorophenyl)hydrazine:

  • 3,5-Difluoroaniline is condensed with 4-benzyoxybenzaldehyde to form an imine

  • The imine is reduced with sodium borohydride

  • Treatment with sodium nitrite followed by LiAlH₄ yields the hydrazine derivative

  • Further treatment with dimethylformamide diazine dihydrochloride in pyridine at reflux conditions produces triazole derivatives

These synthesis routes demonstrate the compound's versatility as a building block in the preparation of more complex molecules.

Hazard TypeClassificationHazard Statement
Acute ToxicityCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
STOT-SECategory 3H335: May cause respiratory irritation

Applications and Research Significance

Synthetic Applications

(3,5-Difluorophenyl)hydrazine has found significant applications in organic synthesis as a building block for:

  • Preparation of triazole derivatives with potential pharmacological activity

  • Synthesis of unsymmetrical N,N-diarylhydrazides, such as methyl 2-(2,5-difluorophenyl)-2-(3,5-difluorophenyl)hydrazine-1-carboxylate

  • Development of pharmaceutically relevant heterocyclic compounds

Research Developments and Future Directions

Recent Studies

Recent research has focused on utilizing (3,5-Difluorophenyl)hydrazine in the synthesis of pharmaceutically relevant compounds:

  • Development of unsymmetrical N,N-diarylhydrazides with potential biological activities

  • Exploration of novel synthetic methodologies for preparing derivatives with enhanced properties

  • Investigation of structure-activity relationships in fluorinated hydrazine derivatives

SupplierProduct NamePurityPackage SizePrice (as of 2021)
Alfa Aesar3,5-Difluorophenylhydrazine hydrochloride97%1g$29.90
Alfa Aesar3,5-Difluorophenylhydrazine hydrochloride97%5g$104.00
TRC(3,5-Difluorophenyl)hydrazineNot specified100mg$75.00

This commercial availability facilitates research and development activities involving this compound .

Analytical Methods

Spectroscopic Identification

The identification and characterization of (3,5-Difluorophenyl)hydrazine and its derivatives typically involve:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR)

  • Mass spectrometry, particularly using the collision cross section data provided for various adducts

  • Infrared spectroscopy for functional group identification

  • X-ray crystallography for solid-state structural determination

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